2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
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Overview
Description
2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves the reaction of 4-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential therapeutic applications, including antiviral and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Exhibits anti-HIV activity.
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Studied for its antimicrobial properties.
Uniqueness
2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets
Properties
IUPAC Name |
2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15-16/h5-8,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQNGMGGOLAHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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